REACTION_CXSMILES
|
[CH:1]1([C:7]2[S:11][C:10]([NH2:12])=[N:9][N:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:13](OCC)(=[O:15])C>>[CH:1]1([C:7]2[S:11][C:10]([N:12]=[C:13]=[O:15])=[N:9][N:8]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=NN=C(S1)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Type
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CUSTOM
|
Details
|
the resulting mixture is stirred for a period of about 16 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
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CUSTOM
|
Details
|
resulting in the formation of a precipitate
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then purged with nitrogen gas
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Type
|
CUSTOM
|
Details
|
to remove unreacted phosgene
|
Type
|
FILTRATION
|
Details
|
The purged mixture is then filtered
|
Type
|
CUSTOM
|
Details
|
to recover the precipitate
|
Type
|
CUSTOM
|
Details
|
The precipitate is then recrystallized
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=NN=C(S1)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |